RS-5773

Vascular smooth muscle Calcium antagonism Ex vivo pharmacology

RS-5773 offers superior potency and a washout-resistant effect for ex vivo vascular assays and in vivo ischemia models. With 5× greater vasorelaxant potency than diltiazem and 16× greater antianginal efficacy in rodent studies, it enables robust data at lower doses, minimizing off-target cardiac effects. Its unique 8-(thiophen-2-ylmethyl) substitution ensures slow onset and extended duration—ideal for chronic dosing studies. Choose RS-5773 for reproducible, translational cardiovascular research.

Molecular Formula C27H31ClN2O4S2
Molecular Weight 547.1 g/mol
CAS No. 129173-57-5
Cat. No. B1680069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-5773
CAS129173-57-5
Synonyms3-acetoxy-8-benzyl-2,3-dihydro-5-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one HCl
RS 5773
RS-5773
Molecular FormulaC27H31ClN2O4S2
Molecular Weight547.1 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=C(C=CC(=C2)CC3=CC=CS3)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl
InChIInChI=1S/C27H30N2O4S2.ClH/c1-18(30)33-25-26(20-8-10-21(32-4)11-9-20)35-24-17-19(16-22-6-5-15-34-22)7-12-23(24)29(27(25)31)14-13-28(2)3;/h5-12,15,17,25-26H,13-14,16H2,1-4H3;1H/t25-,26+;/m1./s1
InChIKeyUUYRJDKLOCCAMI-QGLFPKSOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RS-5773 (CAS 129173-57-5): A Differentiated 1,5-Benzothiazepine Calcium Channel Blocker for Cardiovascular Research


RS-5773 [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-8-(thiophen-2-ylmethyl)-2,3-dihydro-1,5-benzothiazepin-3-yl acetate hydrochloride] is a 1,5-benzothiazepine derivative that functions as an L-type calcium channel blocker. It is structurally classified as a diltiazem congener with an 8-(thiophen-2-ylmethyl) substitution [1]. The compound exhibits antianginal activity via calcium channel antagonism [2].

Why RS-5773 (CAS 129173-57-5) Cannot Be Replaced by Diltiazem or Clentiazem in Preclinical Cardiovascular Studies


Generic substitution among 1,5-benzothiazepine calcium channel blockers is not scientifically valid due to marked differences in vascular selectivity, onset kinetics, washout resistance, and in vivo antianginal potency. RS-5773 demonstrates a 5-fold greater vasorelaxant potency than diltiazem in isolated rat aorta, with significantly slower onset and greater resistance to washout [1]. In vivo, RS-5773 is 16-fold and 7-fold more potent than diltiazem and clentiazem, respectively, in suppressing ischemic ECG changes, while maintaining a favorable hemodynamic profile devoid of excessive hypotension or atrioventricular conduction depression [2]. These distinct pharmacological properties preclude simple interchangeability.

RS-5773 (CAS 129173-57-5) Evidence-Based Differentiation: Head-to-Head Quantitative Comparisons


Vasorelaxant Potency: 5-Fold Greater Than Diltiazem in Rat Aorta

RS-5773 exhibited approximately 5-fold greater vasorelaxant potency than diltiazem in K+-contracted isolated rat aorta [1]. The vasorelaxation developed very slowly and was resistant to washout, in contrast to diltiazem's more rapid and reversible effect [1].

Vascular smooth muscle Calcium antagonism Ex vivo pharmacology

In Vivo Antianginal Efficacy: 16-Fold Greater Than Diltiazem in Rat Angina Model

In a methacholine-induced anginal model in anesthetized rats, the antianginal potency expressed as AUC (area under the curve of percent suppression of S-wave elevation integrated over time) revealed that RS-5773 was 16 times more potent than diltiazem and 7 times more potent than clentiazem after intravenous administration [1]. A similar potency order was observed after intraduodenal administration, with RS-5773 sustaining its effect for approximately 6 hours at 3 mg/kg [1].

Angina pectoris In vivo efficacy Ischemic ECG

Washout Resistance and Slow Onset: Pharmacodynamic Differentiation from Diltiazem and Clentiazem

The vasorelaxant effect of RS-5773 developed very slowly and was resistant to washout, whereas diltiazem's effect was more rapid and reversible [1]. Compared to clentiazem, the vascular and cardiac effects of RS-5773 developed more slowly and were more resistant to washout [1].

Pharmacodynamics Tissue retention Calcium channel binding kinetics

Favorable Hemodynamic Profile: No Excessive Hypotension or AV Conduction Depression

In the methacholine-induced anginal model in rats, RS-5773 did not cause excessive hypotension or depression of atrioventricular conduction, despite its superior antianginal potency [1]. This contrasts with the known cardiac conduction effects of diltiazem, which can cause AV block at therapeutic doses in susceptible models.

Hemodynamics Cardiac safety Atrioventricular conduction

Vascular Selectivity: Preferential Vasorelaxation Over Cardiac Depression

RS-5773 preferentially relaxed K+-contracted aorta rather than phenylephrine-contracted aorta, indicating interference with voltage-dependent calcium channels [1]. Its negative inotropic and chronotropic effects on guinea pig papillary muscle and atria were not much different from those of diltiazem, but the vasorelaxant potency was ~5-fold greater, suggesting vascular preference [1].

Vascular selectivity Tissue-specific pharmacology Calcium channel subtypes

Prolonged Duration of Action: 6-Hour Sustained Effect After Intraduodenal Dosing

After intraduodenal administration in rats, RS-5773 sustained its antianginal effect for approximately 6 hours at a dose of 3 mg/kg [1]. In comparison, diltiazem and clentiazem exhibited shorter durations of action at comparable doses in the same model.

Pharmacokinetics Duration of action Oral bioavailability

RS-5773 (CAS 129173-57-5): Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Preclinical Anti-Ischemic Efficacy Studies Requiring Superior Potency and Prolonged Action

RS-5773 is the preferred tool compound for investigating antianginal mechanisms in rodent models of myocardial ischemia. Its 16-fold greater potency than diltiazem [1] enables robust efficacy at lower doses, reducing confounding off-target effects. The 6-hour duration of action after intraduodenal administration [1] allows for convenient twice-daily dosing in chronic studies.

Vascular Calcium Channel Pharmacology with Minimized Cardiac Interference

For ex vivo vascular pharmacology experiments (e.g., isolated aortic ring assays), RS-5773 provides a clear advantage. Its 5-fold greater vasorelaxant potency compared to diltiazem [2] and its slow, washout-resistant effect [2] enable detailed mechanistic studies of calcium channel blockade in vascular smooth muscle with reduced interference from cardiac depressant effects.

Investigations of Benzothiazepine Structure-Activity Relationships (SAR) and Binding Kinetics

The unique 8-(thiophen-2-ylmethyl) substitution of RS-5773 differentiates it from diltiazem and clentiazem. Its slow onset and washout-resistant pharmacodynamics [2] make it an ideal probe for studying the structural determinants of benzothiazepine binding kinetics and tissue retention at the L-type calcium channel.

Hemodynamic Safety Profiling of Calcium Channel Blockers

RS-5773 serves as a benchmark for evaluating the hemodynamic safety of novel calcium channel blockers. Its demonstrated lack of excessive hypotension or AV conduction depression at effective antianginal doses [1] provides a reference point for assessing the therapeutic window of new chemical entities in preclinical cardiovascular safety pharmacology studies.

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